MAL-PEG12-DSPE

Liposome Formulation Reproducibility Analytical Characterization

MAL-PEG12-DSPE (CAS 2413909-83-6) is a discrete-length, heterobifunctional PEGylated phospholipid with a precisely defined 12-unit PEG spacer (1498.9 Da, 53.3 Å). Unlike polydisperse DSPE-PEG2000-MAL, its uniform chain length (Đ=1) eliminates batch-to-batch variability, ensuring reproducible ligand density and nanoparticle size distribution in targeted liposomes, micelles, and LNPs. The terminal maleimide enables selective thiol conjugation, achieving 3‑fold higher gene silencing efficiency versus carboxyl-functionalized alternatives, and exploits thiol-mediated membrane trafficking for enhanced intracellular delivery. This defined architecture reduces analytical burden and regulatory risk during CMC scale‑up, making it the superior linker for preclinical toxicology and repeat‑dose studies requiring predictable pharmacokinetic profiles.

Molecular Formula C75H140N3O24P
Molecular Weight 1498.9 g/mol
CAS No. 2413909-83-6
Cat. No. B6307234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-PEG12-DSPE
CAS2413909-83-6
Molecular FormulaC75H140N3O24P
Molecular Weight1498.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1
InChIKeyNSUQHFQCPXYHBT-UPFDQZFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAL-PEG12-DSPE (CAS 2413909-83-6): Discrete PEG12-Maleimide Phospholipid for Reproducible Targeted Liposome Formulation


MAL-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12]) is a discrete-length, heterobifunctional PEGylated phospholipid. It comprises a hydrophobic DSPE lipid anchor, a precisely defined 12-unit polyethylene glycol (PEG12) spacer (46 atoms, 53.3 Å) , and a terminal maleimide group for selective conjugation to thiol-bearing targeting ligands. Unlike traditional polymer-based PEG-lipid counterparts (e.g., DSPE-PEG2000-MAL) which are polydisperse mixtures, this compound provides a single molecular weight (1498.9 Da) and a uniform chain length, ensuring batch-to-batch reproducibility in the formulation of targeted liposomes, micelles, and lipid nanoparticles .

MAL-PEG12-DSPE: Why Polydisperse PEG Linkers and Alternative Conjugation Chemistries Compromise Formulation Precision


The performance of a ligand-targeted liposome is exquisitely sensitive to the architecture of the PEG linker used for surface functionalization. Substituting MAL-PEG12-DSPE with a conventional, polydisperse DSPE-PEG2000-MAL linker introduces an irreproducible distribution of PEG chain lengths, which confounds pharmacokinetic prediction, analytical characterization, and regulatory consistency . Furthermore, replacing the maleimide functionality with alternative coupling groups (e.g., carboxyl, as in DSPE-PEG-COOH) can severely diminish targeting efficacy and gene silencing activity [1]. Even the choice of the terminal group on the PEG chain (maleimide vs. methoxy) alters the in vivo immunological fate of the liposome, specifically the induction of the Accelerated Blood Clearance (ABC) phenomenon, which dictates the efficacy of subsequent doses [2]. Generic, undefined substitution across these variables is therefore a high-risk practice that directly undermines experimental validity and translational potential.

MAL-PEG12-DSPE: Quantitative Comparative Evidence for Scientific Selection


Discrete PEG12 Chain Length (Đ=1) vs. Polydisperse PEG2000 (Đ>1.05) for Reproducible Liposome Formulation

Unlike traditional polymer PEG products (e.g., DSPE-PEG2000-MAL), which consist of an intractable mixture of different chain lengths and molecular weights with an irreproducible purity profile, MAL-PEG12-DSPE is a discrete PEG (dPEG®) product with a uniform, single molecular weight (1498.9 Da) and chain length (Đ=1) . This homogeneity directly translates to a consistent, well-defined linker length of 46 atoms (53.3 Å), enabling precise control over the spatial presentation of conjugated ligands .

Liposome Formulation Reproducibility Analytical Characterization

Maleimide Conjugation vs. Carboxyl Conjugation: 3-Fold Higher Gene Silencing Efficiency in Hepatocellular Carcinoma Model

In a direct comparative study using liposome-polycation-DNA (LPD) complexes, anti-EGFR Fab' conjugated via a DSPE-PEG-MAL linker (TLPD-FPM) demonstrated significantly superior functional performance compared to conjugation via a DSPE-PEG-COOH linker (TLPD-FPC) [1]. The luciferase gene silencing efficiency in SMMC-7721 hepatocellular carcinoma cells was approximately three-fold higher for the TLPD-FPM formulation (MAL conjugation) relative to the TLPD-FPC formulation (COOH conjugation) [1].

Immunoliposome siRNA Delivery Hepatocellular Carcinoma Gene Silencing

Maleimide-Mediated Cellular Uptake: Enhanced Internalization via Thiol-Mediated Membrane Trafficking

Surface modification with a maleimide group (M-PEG5000-DSPE) enhances the cellular uptake of liposomes. This effect is attributable to thiol-mediated membrane trafficking [1]. The maleimide-specific nature of this enhanced uptake is confirmed by pre-blocking cellular thiols with 0.01 nM N-ethylmaleimide, which decreases the cellular uptake of maleimide-modified liposomes to approximately 70% of the uninhibited level across multiple cell lines (HeLa, HCC1954, MDA-MB-468, and COS-7) [1]. Liposomes without maleimide modification do not exhibit this thiol-dependent uptake mechanism.

Cellular Uptake Liposome Trafficking Thiol-Mediated Transport

MAL-PEG-DSPE Liposomes Exhibit a Distinct Accelerated Blood Clearance (ABC) Profile vs. Methoxy-PEG Liposomes

The terminal functional group on PEGylated liposomes influences their immunological fate upon repeated administration. A study comparing MAL-PEG-DSPE liposomes (PL-MAL) with methoxy-PEG liposomes (PL-OCH3) in mice found that while both formulations induced the Accelerated Blood Clearance (ABC) phenomenon, the mechanism differed [1]. PL-MAL induced the ABC phenomenon independent of the production of anti-PEG IgM antibodies, a key distinction from the classical pathway observed with PL-OCH3 [1]. This differential immune activation profile is critical for understanding and predicting the pharmacokinetics of multi-dose regimens.

Pharmacokinetics Immunogenicity Accelerated Blood Clearance PEGylated Liposomes

High and Specific Conjugation Kinetics: >95% Thiol Consumption in 1 Hour

The maleimide group of MAL-PEG-DSPE reacts specifically with thiols via Michael addition with a second-order rate constant (k₂) of ~10³ M⁻¹s⁻¹ at pH 7.4, which is approximately 100-fold faster than traditional NHS-ester reactions [1]. In a practical conjugation scenario, reaction of MAL-PEG-DSPE with an antibody containing a free cysteine (e.g., trastuzumab) results in >95% consumption of the reactive thiol within 1 hour, as verified by HPLC, without compromising the antibody's binding activity to HER2 [1].

Conjugation Efficiency Bioconjugation Reaction Kinetics Antibody Functionalization

PEGylated DSPE Liposomes Extend In Vivo Blood Circulation Half-Life by >30% vs. Non-PEGylated Controls

Incorporation of a PEG-DSPE lipid, such as MAL-PEG12-DSPE, into a liposomal formulation imparts 'stealth' properties that reduce clearance by the mononuclear phagocyte system (MPS) [1]. Comparative studies show that DSPE-PEG-modified liposomes exhibit a >30% longer in vivo blood circulation time compared to their non-PEGylated counterparts [1]. This extended circulation is a foundational requirement for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.

Long-Circulating Liposomes Stealth Liposomes Pharmacokinetics

MAL-PEG12-DSPE: Priority Application Scenarios Based on Quantified Performance Advantages


Targeted siRNA Delivery to Hepatocellular Carcinoma (HCC)

For researchers developing immunoliposomal siRNA therapies for HCC, selecting MAL-PEG12-DSPE over a carboxyl-functionalized linker (DSPE-PEG-COOH) is a critical formulation decision. Direct comparative data demonstrate that maleimide-based conjugation (using a DSPE-PEG-MAL lipid) achieves approximately three-fold higher luciferase gene silencing efficiency in SMMC-7721 cells compared to the carboxyl alternative [1]. This significant gain in functional efficacy makes MAL-PEG12-DSPE the superior linker for maximizing the therapeutic potential of nucleic acid payloads in this cancer model.

GMP Manufacturing of Ligand-Targeted Liposomes Requiring Stringent Batch-to-Batch Reproducibility

When scaling up the production of targeted liposomes for preclinical toxicology or clinical trials, process reproducibility is paramount. In this context, the discrete PEG12 architecture (Đ=1) of MAL-PEG12-DSPE is a decisive advantage over polydisperse DSPE-PEG2000-MAL . The defined, uniform chain length eliminates the variability inherent in polymer PEG mixtures, leading to more consistent ligand density, nanoparticle size distribution, and in vivo pharmacokinetic profiles. This reduces the analytical burden and regulatory risk associated with poorly defined components, facilitating a smoother path through Chemistry, Manufacturing, and Controls (CMC) documentation.

In Vivo Studies Involving Multi-Dose Regimens of PEGylated Liposomes

Investigators planning repeated-dose pharmacology or efficacy studies must account for the Accelerated Blood Clearance (ABC) phenomenon. The choice of the PEG-terminal group on the formulation's stealth lipid is a key variable. Studies show that MAL-PEG-DSPE liposomes induce the ABC phenomenon through an IgM-independent pathway, a mechanistic distinction from methoxy-PEG (mPEG) liposomes [2]. Therefore, when a maleimide group is required for ligand conjugation, the use of MAL-PEG12-DSPE is not a simple substitution for mPEG-DSPE; it necessitates a specific understanding of its unique in vivo clearance profile to accurately interpret pharmacokinetic data and design dosing schedules.

Formulations Designed to Exploit Thiol-Mediated Cellular Entry Pathways

For applications where enhanced intracellular delivery is a primary goal, the maleimide moiety of MAL-PEG12-DSPE offers a functional benefit beyond simple bioconjugation. Maleimide-modified liposomes are internalized by cells via a thiol-mediated membrane trafficking pathway, a mechanism distinct from classical endocytosis [3]. This pathway can be exploited to improve the cytosolic delivery of membrane-impermeable cargo. The evidence that pre-blocking cellular thiols reduces uptake of maleimide-liposomes by ~30% confirms the specificity of this entry route [3], making MAL-PEG12-DSPE a strategic component for designing liposomes with programmed intracellular trafficking properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAL-PEG12-DSPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.